

physical and chemical properties of 7,8-dimethylalloxazine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Lumichrome

Cat. No.: B1664701

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An In-depth Technical Guide to 7,8-Dimethylalloxazine

This technical guide provides a comprehensive overview of the physical and chemical properties of 7,8-dimethylalloxazine, also known as **lumichrome**. It is intended for researchers, scientists, and drug development professionals who are interested in the fundamental characteristics and biological activities of this compound. This document summarizes key quantitative data, outlines experimental protocols for its synthesis and characterization, and visualizes its role in bacterial quorum sensing.

Core Physical and Chemical Properties

7,8-Dimethylalloxazine is a yellow fluorescent compound that is a photolytic degradation product of riboflavin (Vitamin B2). It is also produced by various microorganisms and plants.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of 7,8-dimethylalloxazine.

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₀ N ₄ O ₂	--INVALID-LINK--, --INVALID-LINK--
Molecular Weight	242.24 g/mol	--INVALID-LINK--, --INVALID-LINK--
Melting Point	>300 °C	--INVALID-LINK--
Boiling Point	Not available	
Solubility	Sparingly soluble in methanol	--INVALID-LINK--
pKa (Predicted)	10.02 ± 0.70	--INVALID-LINK--
UV-Vis Absorption Maxima (λ _{max})	219, 248, 335, 384 nm	--INVALID-LINK--
Appearance	Light yellow to amber to dark green powder/crystal	--INVALID-LINK--
CAS Number	1086-80-2	--INVALID-LINK--, --INVALID-LINK--

Experimental Protocols

This section details the experimental procedures for the synthesis of 7,8-dimethylalloxazine and generalized protocols for the determination of its key physical and chemical properties.

Synthesis of 7,8-Dimethylalloxazine

A common method for the synthesis of 7,8-dimethylalloxazine involves the condensation of 4,5-dimethyl-1,2-phenylenediamine with alloxan.

Materials:

- 4,5-dimethyl-1,2-phenylenediamine
- Alloxan monohydrate

- Glacial acetic acid
- Boric acid
- Deionized water
- Diethyl ether
- Nitrogen gas supply
- Standard laboratory glassware (round-bottom flask, condenser, etc.)
- Magnetic stirrer and hotplate
- Vacuum filtration apparatus

Procedure:

- In a round-bottom flask, dissolve 4,5-dimethyl-1,2-phenylenediamine in glacial acetic acid.
- Add a catalytic amount of boric acid to the solution.
- Separately, dissolve alloxan monohydrate in a minimal amount of glacial acetic acid.
- Slowly add the alloxan solution to the 4,5-dimethyl-1,2-phenylenediamine solution while stirring under a nitrogen atmosphere at room temperature.
- Continue stirring the reaction mixture at room temperature for the time specified in the referenced literature.
- Upon completion of the reaction, a precipitate of 7,8-dimethylalloxazine will form.
- Collect the product by vacuum filtration.
- Wash the collected solid sequentially with glacial acetic acid, deionized water, and diethyl ether to remove unreacted starting materials and byproducts.
- Dry the purified product under vacuum to obtain 7,8-dimethylalloxazine as a powder.

Determination of Melting Point

Apparatus:

- Melting point apparatus
- Capillary tubes

Procedure:

- Finely powder a small amount of dry 7,8-dimethylalloxazine.
- Pack the powder into a capillary tube to a height of 2-3 mm.
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the block at a rate of 10-20 °C/min initially, then slow to 1-2 °C/min as the expected melting point is approached.
- Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid. Given the high melting point of >300 °C, a specialized high-temperature apparatus may be required.

UV-Vis Absorption Spectroscopy

Apparatus:

- UV-Vis spectrophotometer
- Quartz cuvettes
- Volumetric flasks and pipettes
- Appropriate solvent (e.g., ethanol)

Procedure:

- Prepare a stock solution of 7,8-dimethylalloxazine of a known concentration in the chosen solvent (e.g., ethanol).

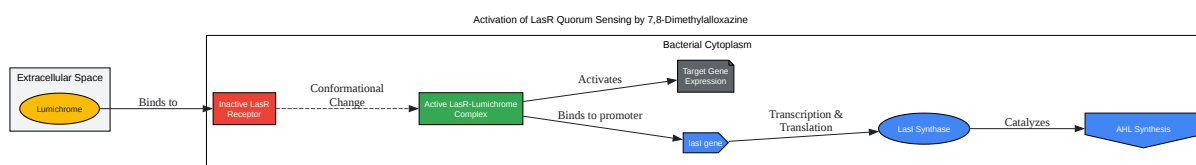
- From the stock solution, prepare a series of dilutions to a concentration suitable for UV-Vis analysis (typically in the micromolar range).
- Fill a quartz cuvette with the solvent to be used as a blank.
- Record the baseline spectrum of the solvent.
- Rinse the cuvette with the sample solution and then fill it with the sample solution.
- Scan the absorbance of the sample solution over the desired wavelength range (e.g., 200-600 nm).
- Identify the wavelengths of maximum absorbance (λ_{max}).

Biological Activity and Signaling Pathway

7,8-Dimethylalloxazine (**lumichrome**) has been identified as a signaling molecule in bacterial communication, specifically in quorum sensing. It acts as an agonist of the LasR receptor in *Pseudomonas aeruginosa*.

Activation of LasR Quorum Sensing Pathway

The following diagram illustrates the proposed mechanism of LasR activation by 7,8-dimethylalloxazine.



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Caption: Activation of the LasR quorum sensing receptor by 7,8-dimethylalloxazine.

This pathway illustrates that 7,8-dimethylalloxazine can enter the bacterial cytoplasm and bind to the inactive LasR receptor. This binding induces a conformational change, leading to the activation of the receptor. The active LasR-**lumichrome** complex can then bind to the promoter of the *lasI* gene, leading to the synthesis of LasI synthase, which in turn catalyzes the production of N-acyl-homoserine lactones (AHLs), the native signaling molecules. The activated LasR complex also promotes the expression of other target genes involved in virulence and biofilm formation.[1][2][3][4]

In addition to its role in bacterial signaling, 7,8-dimethylalloxazine has been shown to elicit developmental changes in plants, including promoting growth at low concentrations.[5][6] The exact signaling pathways in plants are still under investigation but may involve cross-talk with phytohormone signaling.[6]

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